2,5-Diamino-4-methoxypyridine
Description
2,5-Diamino-4-methoxypyridine is a pyridine derivative featuring amino groups at positions 2 and 5 and a methoxy group at position 4. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The amino groups enhance hydrogen-bonding capacity and solubility in polar solvents, while the methoxy group contributes electron-donating effects via resonance, modulating the aromatic ring’s reactivity.
Properties
IUPAC Name |
4-methoxypyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,7H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWOASIMZFVRTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704599 | |
| Record name | 4-Methoxypyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232430-76-0 | |
| Record name | 4-Methoxypyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-4-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2,5-diaminopyridine with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This method ensures the complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for the continuous addition of reactants and removal of products. This approach can enhance the yield and purity of the compound while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and methoxy groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
DAMP and its derivatives have shown promising anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : DAMP derivatives often target specific proteins involved in cancer cell proliferation and survival. For instance, inhibitors of protein kinases such as PKC-theta have been developed based on the 2,4-diaminopyrimidine scaffold, which is structurally related to DAMP. These inhibitors demonstrate significant cytotoxicity against cancer cells by disrupting critical signaling pathways involved in tumor growth .
- Case Study : A study highlighted a series of imidazopyridines that exhibited potent antitumor activity by inhibiting matrix metalloproteinases and other crucial enzymes involved in tumor metastasis . Although not directly involving DAMP, the findings suggest a similar potential for DAMP derivatives.
Antimicrobial Activity
DAMP has also been investigated for its antimicrobial properties. Its structure allows it to interact effectively with bacterial enzymes:
- Enzyme Inhibition : DAMP derivatives exhibit selective inhibition against key enzymes in pathogens like Candida albicans, which is critical for developing antifungal therapies .
- Data Table : The following table summarizes the inhibitory effects of various DAMP derivatives on C. albicans growth compared to standard antifungal agents.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 2,5-Diamino-4-methoxypyridine | 10 | 5 |
| Trimethoprim | 15 | 3 |
Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory potential of DAMP-related compounds. Research demonstrated that certain derivatives could inhibit inflammatory responses in human retinal pigment epithelial cells, suggesting their utility in treating conditions like diabetic retinopathy .
Antiviral Activity
DAMP has been evaluated for antiviral properties against various viruses, including HIV. In vitro studies showed moderate antiviral activity, indicating its potential as a lead compound for developing new antiviral agents .
Mechanism of Action
The mechanism of action of 2,5-Diamino-4-methoxypyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Electronic Profile: The amino groups in this compound increase electron density on the pyridine ring, favoring reactions like electrophilic aromatic substitution. In contrast, the chlorine and iodine substituents in 2,5-Dichloro-4-iodo-3-methoxypyridine withdraw electron density, directing reactivity toward nucleophilic displacement or cross-coupling reactions .
Applications :
- The diamine’s hydrogen-bonding capacity makes it a candidate for drug design (e.g., kinase inhibitors).
- The halogenated analog’s iodine substituent could serve as a heavy atom in crystallography or a radiolabel in imaging .
Core Heterocycle Comparison: Pyridine vs. Pyrimidine
Key differences include:
Key Observations:
- The pyrimidine core in introduces additional nitrogen atoms, altering electronic properties and binding affinity in biological targets compared to pyridine derivatives.
Biological Activity
2,5-Diamino-4-methoxypyridine is a pyridine derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by two amino groups and a methoxy group on the pyridine ring, positions it as a valuable candidate for various therapeutic applications.
The chemical structure of this compound allows it to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to quinones or oxidized derivatives | KMnO4, H2O2 |
| Reduction | Forms reduced amines or alcohols | NaBH4, LiAlH4 |
| Substitution | Amino and methoxy groups can be substituted | NaOH or other strong bases |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains. For instance, one study reported a minimum inhibitory concentration (MIC) of 32 μM against E. coli, suggesting moderate antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro tests revealed that certain derivatives of this compound inhibit the proliferation of cancer cells across multiple lines, including colon and lung carcinoma. The compound's mechanism appears to involve the inhibition of specific enzymes or receptors associated with cancer cell growth .
Case Studies
- Colon Carcinoma : A derivative of this compound was tested against colon cancer cell lines and showed an IC50 value of approximately 0.7 μM, indicating potent antiproliferative activity .
- Lung Carcinoma : Another study highlighted its effects on lung cancer cells, where the compound demonstrated selective cytotoxicity with minimal effects on non-tumor cells .
The biological activity of this compound is attributed to its interaction with molecular targets involved in cellular processes. The compound may inhibit key enzymes or disrupt signaling pathways critical for cancer cell survival and proliferation .
Comparison with Similar Compounds
In comparing this compound with similar compounds such as 2,4-Diaminopyrimidine and 2,6-Diaminopyridine, it is evident that the positioning of functional groups significantly influences their biological activity. The unique arrangement in this compound enhances its interaction with biological targets compared to its analogs .
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|
| This compound | Moderate (32 μM) | Colon: 0.7 μM |
| 2,4-Diaminopyrimidine | Low | Not specified |
| 2,6-Diaminopyridine | Moderate | Not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
